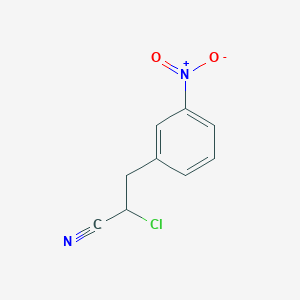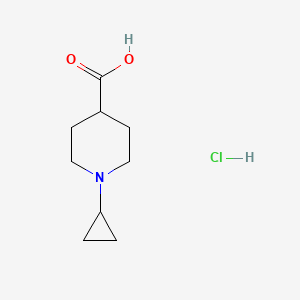
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride
Overview
Description
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H11ClF2N2O2 and its molecular weight is 240.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Centrally Acting Drugs : Research has demonstrated the synthesis of iodine-131 labeled centrally acting drugs, involving the reaction of labeled iodine monochloride with substituted phthalimides, followed by the removal of the phthalic acid group with hydrazine. This has implications in nuclear medicine, especially in brain scanning technologies (Braun et al., 1977).
Antiproliferative Activities : Research on asymmetrical azines synthesized from compounds including 2,6-dimethoxyphenol has shown potent cytotoxicity and antiproliferative activities against MCF-7 cell lines, indicating potential applications in cancer therapy (Ganga & Sankaran, 2020).
Antibacterial Evaluation : Novel derivatives of 3,5-diphenylcyclohex-2-en-1-one synthesized via reactions with hydrazine hydrate have shown high antibacterial activity against Gram-positive bacteria, suggesting potential in the development of new antibiotics (Abd Allah, El-Saghier, & Kadry, 2015).
Antidepressant Activities : The synthesis of new 3,5-diphenyl-2-pyrazoline derivatives using hydrazine hydrate and their evaluation as antidepressants have shown promising results in reducing immobility times in mice, indicating potential therapeutic applications (Palaska, Aytemir, Uzbay, & Erol, 2001).
Chemical Synthesis and Characterization
Hydrazine Derivatives Synthesis : Research involving the synthesis of new hydrazyl free radicals and their complex formation with crown ether and cyclodextrins expands the understanding of hydrazine chemistry, potentially leading to novel applications in chemical synthesis and material science (Ioniță et al., 2002).
Structural and Reactivity Properties : A study exploring the properties of hydrazine derivatives, including their chemical reactivity, stability, and potential biological activities, provides valuable insights for future experimental validation in various fields like drug development and material science (Mary et al., 2021).
Biological Applications
Anti-Inflammatory and Antimicrobial Activity : Research on novel 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives bearing various moieties synthesized through hydrazine hydrate reactions has shown significant anti-inflammatory and antimicrobial activities, indicating their potential in developing new therapeutic agents (Keche et al., 2012).
Electron Donor in Photosynthesis : Hydrazine has been identified as an electron donor to the oxidizing side of Photosystem II in photosynthesis, highlighting its importance in biological processes and potential applications in bioengineering (Heath, 1971).
Mechanism of Action
Target of Action
Hydrazine derivatives are generally known to interact with various biological targets, influencing cellular processes .
Mode of Action
Hydrazine compounds are known to participate in reactions such as the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of the nitrogen atom in the hydrazine on a carbonyl carbon, leading to changes in the molecular structure .
Biochemical Pathways
It’s worth noting that hydrazine derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The formation of oximes and hydrazones, common reactions of hydrazine derivatives, can lead to significant changes in the molecular structure, potentially influencing cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of hydrazine derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,6-difluoro-3,5-dimethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2.ClH/c1-13-4-3-5(14-2)7(10)8(12-11)6(4)9;/h3,12H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIUKQVMJWKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)NN)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)







